molecular formula C12H9IO3 B12097753 Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate

Cat. No.: B12097753
M. Wt: 328.10 g/mol
InChI Key: MCLLNNPCEGABKF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H9IO3 and a molecular weight of 328.1 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate typically involves the iodination of a naphthalene derivative followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate group is esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the iodination, hydroxylation, and esterification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is unique due to the combination of the hydroxyl group, iodine atom, and methyl ester group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 3-hydroxy-8-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H9IO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3

InChI Key

MCLLNNPCEGABKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2I

Origin of Product

United States

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